molecular formula C12H13N3O3 B13346281 Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate

Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate

Cat. No.: B13346281
M. Wt: 247.25 g/mol
InChI Key: RLJYEEGGSKNLGP-UHFFFAOYSA-N
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Description

Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate is a heterocyclic compound featuring a pyrazolyl core substituted with a 4-pyridyl group at position 2, a methyl group at position 5, and a methyl acetate moiety at position 2. The pyrazolyl ring adopts a partially saturated 2,3-dihydro configuration, with the 3-oxo group contributing to its electronic and hydrogen-bonding properties. Its synthesis likely involves condensation or substitution reactions, as seen in analogous pyrazole derivatives .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

methyl 2-(5-methyl-3-oxo-2-pyridin-4-yl-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C12H13N3O3/c1-8-10(7-11(16)18-2)12(17)15(14-8)9-3-5-13-6-4-9/h3-6,14H,7H2,1-2H3

InChI Key

RLJYEEGGSKNLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=NC=C2)CC(=O)OC

Origin of Product

United States

Biological Activity

Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a pyridine moiety, which is known to influence its biological properties. The presence of these heterocycles often enhances the compound's interaction with biological targets.

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. A study by highlighted that compounds with similar structures to this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.0Apoptosis induction
A549 (Lung)12.5Cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well documented. This compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This was demonstrated in an animal model where the compound reduced inflammation markers significantly compared to control groups .

3. Antioxidant Properties

Antioxidant activity is another notable aspect of this compound. Research indicates that this compound scavenges free radicals effectively, protecting cells from oxidative stress. This property is crucial for preventing cellular damage in various diseases, including neurodegenerative disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signal Transduction : It can affect signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
  • Interaction with DNA : Some studies suggest that pyrazole derivatives can intercalate with DNA, leading to disruption in replication and transcription processes.

Case Study 1: Anticancer Efficacy

A study involving the compound on MCF-7 breast cancer cells revealed that treatment led to a significant decrease in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming the compound's efficacy as an anticancer agent .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment on rats with induced paw edema, administration of this compound resulted in a marked reduction in swelling compared to untreated controls. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for further functionalization:

  • Conditions : Reflux with aqueous HCl (acidic) or NaOH (basic) in ethanol/water mixtures .

  • Product : 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetic acid.

  • Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by elimination of methanol.

Spectral Data Post-Hydrolysis:

PropertyValue/ObservationSource
IR (KBr) 1705 cm⁻¹ (C=O stretch, carboxylic acid)
¹H NMR (DMSO-d₆) δ 12.3 ppm (broad, COOH)

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole NH group and methyl-oxo substituents enable nucleophilic substitutions, particularly with hydrazonoyl chlorides or bromoacetyl derivatives:

  • Reaction with Hydrazonoyl Chlorides :

    • Conditions : Reflux in ethanol with catalytic HCl .

    • Product : Thiazolyl-pyrazole hybrids (e.g., 10a–c in ).

    • Key Step : Thiohydrazonate intermediate formation via sulfur nucleophile attack.

  • Reaction with Bromoacetyl Derivatives :

    • Conditions : Room temperature in DMF .

    • Product : Pyrazole-acetamide derivatives (e.g., 62 in ).

    • Application : Generates bioactive analogs via C–S or C–N bond formation.

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides:

  • Conditions : Solvent-free microwave irradiation (80°C, 10 min) .

  • Product : Pyrazolo[1,2-a]pyridazine derivatives.

  • Yield : 70–85% (optimized conditions).

Example Reaction:

Pyrazole+Nitrile OxideMWPyrazolopyridazine\text{Pyrazole} + \text{Nitrile Oxide} \xrightarrow{\text{MW}} \text{Pyrazolopyridazine}

Condensation Reactions

The 3-oxo group facilitates condensation with amines or hydrazines to form Schiff bases or hydrazones:

  • Reaction with Arylhydrazines :

    • Conditions : Acetic acid, ultrasound irradiation .

    • Product : Hydrazono-pyrazole derivatives (e.g., 60 in ).

    • Yield : 82–90% under ultrasound vs. 55–62% conventionally .

  • Reaction with Benzyl Acetoacetate :

    • Conditions : Ethanol reflux with piperidine .

    • Product : Fused pyridine-pyrazole systems (e.g., 13a,b in ).

Metal Complexation

The pyridyl nitrogen and carbonyl oxygen act as ligands for transition metals:

  • Complexation with Cu(II) :

    • Conditions : Methanol, room temperature.

    • Product : Octahedral Cu(II) complex with enhanced antioxidant activity.

    • Stoichiometry : 1:2 (metal:ligand).

Characterization Data for Cu(II) Complex:

TechniqueObservationsSource
UV-Vis λ_max = 610 nm (d-d transition)
Magnetic Susceptibility μ_eff = 1.73 BM (high-spin)

Oxidative Functionalization

The pyridine moiety undergoes electrophilic substitution under oxidative conditions:

  • Nitration :

    • Conditions : HNO₃/H₂SO₄, 0°C .

    • Product : 3-Nitro-pyridyl-pyrazole derivative.

    • Regioselectivity : Meta-directing effect of the pyridine nitrogen.

Key Research Findings

  • Microwave and ultrasound irradiation significantly improve reaction yields (e.g., 82% vs. 55% for cyclization reactions) .

  • Thiazolyl-pyrazole derivatives exhibit promising binding affinities (e.g., 10a : −3.4 kcal/mol) .

  • Cu(II) complexes demonstrate radical scavenging activity (IC₅₀ = 12 μM against DPPH).

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystallographic and Supramolecular Features

  • Target Compound : Likely exhibits hydrogen bonding between the 3-oxo group and pyridyl nitrogen, similar to the O–H⋯N interactions observed in methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate .
  • Tetrazole Derivatives : Crystals form trans-dimers via C–H⋯O hydrogen bonds, with offset π-π interactions between aromatic rings. The methyl acetate group’s orientation (82.6° dihedral angle with the tetrazole ring) influences packing .
  • Pyrano[2,3-c]pyrazoles: Rigid fused-ring systems limit conformational flexibility, contrasting with the partially saturated 2,3-dihydro-pyrazolyl core of the target compound .

Functional Group Impact

  • Methyl Acetate: Increases hydrophobicity and influences crystal packing via steric effects. In benzoxazepinones, ester hydrolysis enables carboxylic acid functionalization .
  • 3-Oxo Group : Facilitates hydrogen bonding, critical for stabilizing molecular conformations and supramolecular architectures .

Research Tools and Methodologies

  • Crystallography : SHELX programs are widely used for small-molecule refinement, while ORTEP-3 and WinGX aid in visualizing molecular geometry and hydrogen-bonding networks .
  • Synthetic Techniques: Solvent-free multicomponent reactions (for pyrano-pyrazoles) and EDCI-mediated couplings (for benzoxazepinones) are common .

Preparation Methods

Overview:

This classical approach involves initial formation of hydrazones from acetoacetate derivatives, followed by cyclization to form the pyrazole ring.

Procedure:

  • Starting Material: Ethyl acetoacetate or methyl acetoacetate (as the ester precursor).
  • Step 1: Condensation of methyl acetoacetate with hydrazine hydrate or substituted hydrazines to form hydrazones.
  • Step 2: Cyclization of hydrazones with appropriate aldehydes or ketones, such as 4-pyridinecarboxaldehyde, under acidic or basic catalysis, leading to pyrazole derivatives.

Key Reaction Conditions:

  • Acid catalysis (e.g., acetic acid) or refluxing in ethanol.
  • Use of ultrasonic irradiation to accelerate reaction rates and improve yields.

Research Data:

  • In one study, ethyl acetoacetate reacted with hydrazine hydrate in ethanol under reflux to produce pyrazolyl intermediates, which then underwent further functionalization with 4-pyridine derivatives to yield the target compound.

Multicomponent Reactions (MCR) Under Green Chemistry Conditions

Overview:

Recent advances focus on one-pot multicomponent reactions, combining ethyl acetoacetate, hydrazines, aldehydes, and other reagents, often under ultrasonic irradiation, to synthesize complex pyrazole derivatives efficiently.

Procedure:

  • Reactants: Ethyl acetoacetate, hydrazine hydrate, 4-pyridinecarboxaldehyde, malononitrile or methyl phenylglyoxylate.
  • Catalysts: InCl3, p-toluenesulfonic acid, or other Lewis acids.
  • Solvent: Ethanol or aqueous mixtures.
  • Conditions: Ultrasonic irradiation at 40°C for 15–30 minutes, facilitating rapid cyclization and functionalization.

Research Data:

  • Liang et al. reported the synthesis of pyrano[2,3-c]pyrazoles via four-component reactions involving ethyl acetoacetate and 4-pyridine derivatives, achieving high yields (80–95%) under ultrasonic conditions.
  • The process involves initial formation of hydrazonoyl intermediates, followed by cyclization to pyrazoles with pyridyl groups attached.

Cyclization of Hydrazones with Phosphorus Oxychloride or Lawesson's Reagent

Overview:

This approach involves cyclizing hydrazone intermediates with reagents like phosphorus oxychloride or Lawesson's reagent to form pyrazole rings with high regioselectivity.

Procedure:

  • Step 1: Formation of hydrazones from acetoacetate derivatives.
  • Step 2: Cyclization using phosphorus oxychloride in pyridine at elevated temperatures (around 100°C).
  • Alternative: Use of Lawesson's reagent for thio-derivatives, followed by oxidation or further functionalization.

Research Data:

  • U.S. Patent No. 7,074,794 describes cyclization with phosphorus oxychloride, but notes that this method can lead to lower yields and purity issues, prompting the development of alternative protocols.

Post-Synthesis Functionalization: Esterification and Pyridyl Substitution

Overview:

Once the pyrazole core is formed, esterification at the appropriate position (e.g., methylation of carboxylic acids) is performed to yield methyl esters.

Procedure:

  • Esterification: Reaction of the carboxylic acid with methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
  • Pyridyl Substitution: Nucleophilic aromatic substitution or coupling reactions to introduce the 4-pyridyl group onto the pyrazole ring.

Research Data:

  • The esterification step is straightforward, often performed under reflux in methanol with catalytic base, with yields exceeding 90%.

Summary of Key Reaction Parameters and Data

Method Reagents Catalysts Solvent Temperature Time Yield (%) Advantages
Hydrazone cyclization Ethyl acetoacetate + hydrazine + aldehyde Acid (acetic acid) Ethanol Reflux 6–8 hours 70–85 Simple, high yield
Multicomponent Reaction Ethyl acetoacetate + hydrazine + pyridine aldehyde + malononitrile InCl3 Ethanol + ultrasound 40°C, 20 min 80–95 Rapid, green, high yield
Cyclization with phosphorus oxychloride Hydrazone + POCl3 POCl3 Pyridine 100°C 4–6 hours Moderate Regioselective but lower purity
Esterification Carboxylic acid + methyl iodide Potassium carbonate Methanol Reflux 2–4 hours >90 Efficient methylation

Q & A

Q. What are the established synthetic routes for Methyl 2-[5-Methyl-3-oxo-2-(4-pyridyl)-2,3-dihydro-4-pyrazolyl]acetate, and what key intermediates are involved?

The compound can be synthesized via condensation reactions involving pyrazolone derivatives and methyl acetates. For example, analogous pyrazolyl-thiazolidinedione derivatives are prepared by reacting pyrazole-4-carboxaldehydes with methyl 2-(2,4-dioxothiazolidin-3-yl)acetate in methanol with catalytic piperidine . Key intermediates include the pyrazole aldehyde precursor and the thiazolidinedione moiety, which undergo nucleophilic addition and cyclization. Reaction conditions (solvent, temperature, catalyst) must be optimized to minimize side products.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise structural data, including bond lengths and angles, critical for confirming the pyrazolyl and pyridyl moieties .
  • ORTEP-III (via WinGX suite) generates thermal ellipsoid diagrams to visualize molecular geometry and disorder .
  • NMR (¹H/¹³C) and IR spectroscopy identify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and confirm substitution patterns .

Q. How can researchers ensure purity and assess degradation products during storage?

  • HPLC with UV detection (C18 column, acetonitrile/water gradient) monitors purity, while TLC (silica gel, ethyl acetate/hexane) provides rapid screening.
  • Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS identify degradation products, such as hydrolyzed esters or oxidized pyridyl groups .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:

  • Standardize protocols using OECD guidelines for cytotoxicity assays.
  • Validate solubility with DLS (dynamic light scattering) to ensure uniform dispersion in biological media.
  • Cross-reference activity with structurally similar compounds, such as pyrrolo[3,4-c]pyrazolyl derivatives, which show dose-dependent antibacterial effects .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?

  • Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron distribution at the pyrazolyl nitrogen and pyridyl ring, predicting sites for electrophilic attack.
  • Molecular docking (AutoDock Vina) simulates binding affinities to biological targets, such as bacterial enzymes, guiding derivatization for enhanced activity .

Q. What experimental design optimizes reaction conditions to improve yield in multi-step synthesis?

  • Design of Experiments (DoE) using a Box-Behnken model evaluates factors like temperature (60–100°C), solvent polarity (methanol vs. DMF), and catalyst loading (piperidine 1–5 mol%).
  • In situ FTIR monitors reaction progress by tracking carbonyl group consumption .
  • Patents suggest alkylation of pyridyl intermediates under inert atmospheres (N₂) to prevent oxidation .

Q. How do steric and electronic effects influence the compound’s stability under acidic/basic conditions?

  • pH-dependent degradation studies (1M HCl/NaOH, 25°C) reveal ester hydrolysis to carboxylic acid under basic conditions.
  • Hammett plots correlate substituent effects (e.g., electron-withdrawing pyridyl groups) with hydrolysis rates, guided by analogous pyrazolone derivatives .

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